(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a combination of bromopyridine, piperidine, and naphthalene moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromopyridine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl-pyridine derivative.
Attachment of the Naphthalene Moiety: The final step involves coupling the piperidinyl-pyridine derivative with a naphthalene-based reagent, such as naphthalen-1-ylmethanone, using a suitable coupling agent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the naphthalene moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the bromopyridine or carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its interactions with biological targets such as enzymes or receptors could be studied to develop new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone: Similar structure with a fluorine atom instead of bromine.
(4-((3-Methylpyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms can enhance the compound’s lipophilicity and ability to form halogen bonds, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-19-9-4-12-23-20(19)26-16-10-13-24(14-11-16)21(25)18-8-3-6-15-5-1-2-7-17(15)18/h1-9,12,16H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFRSHSNOPXWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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